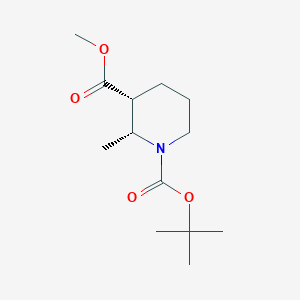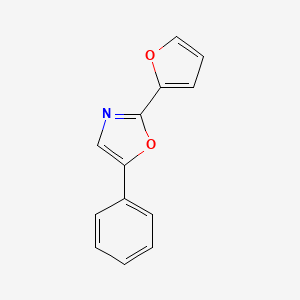
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a chemical compound that belongs to the class of heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a trifluoromethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. Common starting materials include 1,5-diaminopentane and appropriate reagents to facilitate ring closure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Chiral Resolution: The (S)-configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or resolving agents to separate the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Upon binding to its target, the compound can modulate the activity of the receptor or enzyme, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic compound with a single piperidine ring.
Trifluoromethylpiperidine: A compound with a piperidine ring substituted with a trifluoromethyl group.
N-Phenylpiperidin-4-amine: A piperidine derivative with a phenyl group and an amine substituent.
Uniqueness
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is unique due to its specific stereochemistry and the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19F3N2 |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(2S)-1-piperidin-4-yl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2/t10-/m0/s1 |
InChI Key |
DHABDHJYJDNGEU-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(F)(F)F)C2CCNCC2 |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




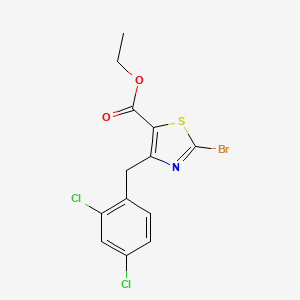
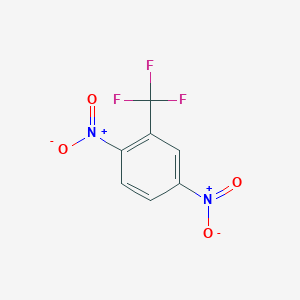

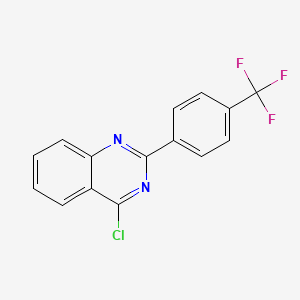
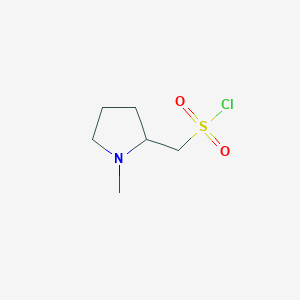
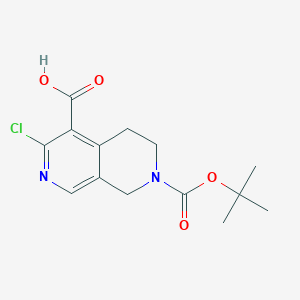
![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)

![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)

